

Introduction: The Strategic Importance of 2-Bromo-4-tert-butylaniline

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Compound of Interest

Compound Name: 2-Bromo-4-tert-butylaniline

Cat. No.: B010114

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In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. **2-Bromo-4-tert-butylaniline** emerges as a highly valuable and versatile intermediate, distinguished by a unique trifecta of functional groups on its phenyl ring: a nucleophilic amino group, a synthetically labile bromine atom, and a sterically influential tert-butyl group. This specific arrangement provides a powerful handle for chemists to modulate electronic properties, dictate reaction orientation, and introduce molecular complexity.

The strategic placement of the bromine atom ortho to the directing amino group, and the bulky tert-butyl group in the para position, makes this compound a cornerstone for producing highly substituted aromatic compounds.^[1] Its utility spans from the synthesis of novel heterocyclic scaffolds for medicinal chemistry to the development of specialized agrochemicals and materials.^{[1][2]} This guide, designed for researchers and drug development professionals, provides a comprehensive technical overview of **2-Bromo-4-tert-butylaniline**, delving into its core chemical properties, providing a field-proven synthesis protocol, exploring its reactivity, and outlining critical safety and handling procedures.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective application in research and development.

Core Chemical Identifiers

The fundamental identity of **2-Bromo-4-tert-butylaniline** is established by the following identifiers.

Property	Value	Reference
CAS Number	103273-01-4	[3]
Molecular Formula	C ₁₀ H ₁₄ BrN	[3][4]
Molecular Weight	228.13 g/mol	[3]
IUPAC Name	2-bromo-4-tert-butylaniline	[3]
InChIKey	OLKYFBNIFKQRIZ- UHFFFAOYSA-N	[3]
SMILES	CC(C) (C)C1=CC(=C(C=C1)N)Br	[3]

Physical and Chemical Properties

The bulk properties of the compound are critical for experimental design, including solvent selection and reaction setup.

Property	Value	Reference
Appearance	Colorless to Yellow or Red- Green Liquid	[2][5]
Boiling Point	265°C (lit.)	[2]
Purity	Typically >98.0% (GC)	[5]
Storage	Store at room temperature in a tightly closed container	[6]

Spectroscopic Signature

Spectroscopic analysis is the definitive method for structural confirmation. The ¹H NMR spectrum of **2-Bromo-4-tert-butylaniline** provides a clear diagnostic fingerprint.

- ^1H NMR (300 MHz, CDCl_3):
 - δ 7.43 (t, $J=1.2$ Hz, 1H): This small triplet (or doublet of doublets with small coupling) corresponds to the aromatic proton ortho to the bromine atom.
 - δ 7.14 (m, 1H): A multiplet representing the aromatic proton between the bromine and tert-butyl groups.
 - δ 6.72 (d, $J=8.1$ Hz, 1H): This doublet corresponds to the aromatic proton ortho to the amino group.
 - δ 3.96 (br, 2H): A broad singlet for the two protons of the primary amine ($-\text{NH}_2$).
 - δ 1.30 (s, 9H): A sharp singlet integrating to nine protons, characteristic of the tert-butyl group.[2]

Additional spectroscopic data, including ^{13}C NMR, IR, and Mass Spectrometry, are available through chemical suppliers and databases, which are essential for comprehensive characterization.[7]

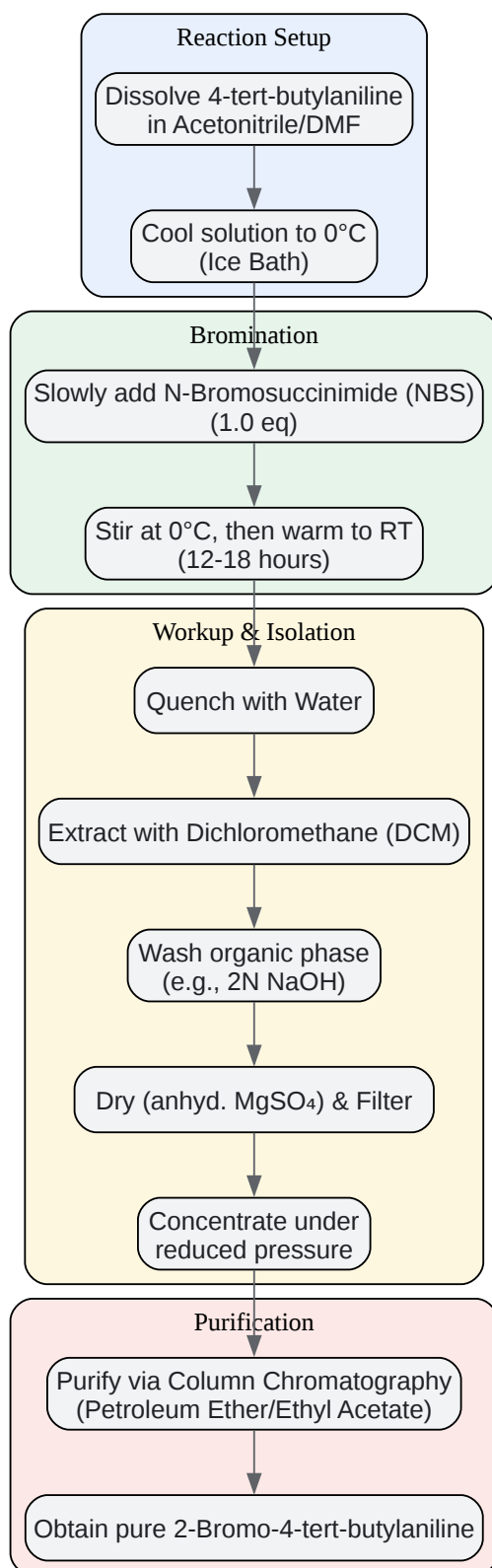
Part 2: Synthesis Protocol: Electrophilic Bromination of 4-tert-butylaniline

The most common and efficient synthesis of **2-Bromo-4-tert-butylaniline** involves the regioselective bromination of 4-tert-butylaniline.

Principle and Rationale

The synthetic strategy hinges on fundamental principles of electrophilic aromatic substitution. The amino group ($-\text{NH}_2$) is a potent activating and ortho-, para-directing group. The para position is blocked by the bulky tert-butyl group, which effectively funnels the electrophile (Br^+) to one of the ortho positions. N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br_2) for its superior handling characteristics and its ability to provide a low, steady concentration of electrophilic bromine, which minimizes the formation of di-brominated byproducts. The reaction is typically conducted in a polar aprotic solvent like acetonitrile or DMF at controlled temperatures.[2]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **2-Bromo-4-tert-butylaniline**.

Detailed Step-by-Step Methodology

This protocol is synthesized from established procedures.[\[2\]](#)

- **Vessel Preparation:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylaniline (10.0 g, 67.0 mmol).
- **Dissolution:** Add 150 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the mixture until the aniline is fully dissolved. For light-sensitive reactions, protect the flask from light with aluminum foil.
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0°C.
- **Reagent Addition:** While stirring at 0°C, slowly add N-bromosuccinimide (NBS) (11.9 g, 67.0 mmol, 1.0 equivalent) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
- **Reaction:** Continue stirring the mixture at 0°C for 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 18 hours.
- **Workup - Quenching:** Pour the reaction mixture into a separatory funnel containing 300 mL of water.
- **Workup - Extraction:** Extract the aqueous mixture with dichloromethane (3 x 100 mL).
- **Workup - Washing:** Combine the organic layers and wash them with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.
- **Workup - Drying:** Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
- **Concentration:** Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, often a dark oil or tar.

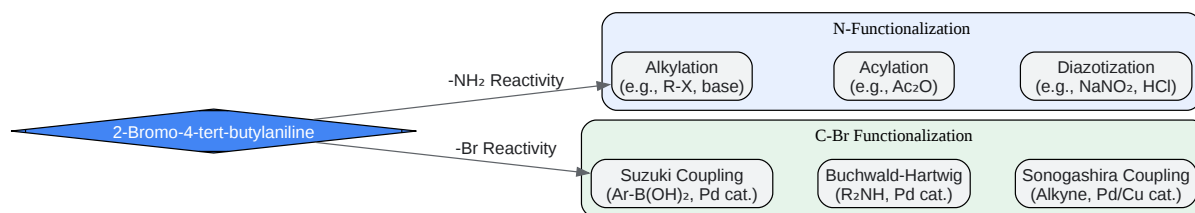
- Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient (e.g., starting at 20:1).
- Validation: Combine the product-containing fractions (as determined by TLC analysis, $R_f \approx 0.69$ in 5:1 Pet. Ether/EtOAc) and concentrate under reduced pressure to afford 2-bromo-4-(tert-butyl)aniline as a colorless or yellow oil.[2] Confirm the structure via ^1H NMR spectroscopy.

Part 3: Reactivity and Synthetic Utility

The synthetic power of **2-Bromo-4-tert-butylaniline** lies in the orthogonal reactivity of its amino and bromo functionalities.

Core Reactivity Pathways

Chemists can selectively target different sites on the molecule to achieve diverse synthetic outcomes.



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Caption: Key reactivity pathways for **2-Bromo-4-tert-butylaniline**.

- N-Functionalization: The amino group serves as a versatile nucleophile. It readily undergoes acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of a wide array of functional groups or its conversion into other functionalities.

- **C-Br Functionalization (Cross-Coupling):** The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. This is arguably its most powerful application, enabling the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) and carbon-nitrogen (Buchwald-Hartwig amination) bonds, which are fundamental transformations in modern pharmaceutical synthesis.^[1]

Application Focus: Precursor to Heterocycles

A notable application is its use in the synthesis of quinoline derivatives. For example, it can serve as a starting material for producing 8-Bromo-6-tert-butylquinoline.^[2] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse therapeutic activities, including antimalarial, anticancer, and antibacterial agents. The ability to use **2-Bromo-4-tert-butylaniline** to construct specifically substituted quinolines is of high interest to drug development professionals.

Part 4: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. Strict adherence to safety protocols is required when handling this compound.

GHS Hazard Profile

This compound is classified with several hazards that necessitate careful handling.

Hazard Code	Description	Reference
H302 / H312 / H332	Harmful if swallowed, in contact with skin, or if inhaled.	^[3]
H315	Causes skin irritation.	^{[3][5][8]}
H319	Causes serious eye irritation.	^{[3][5][8]}
H335	May cause respiratory irritation.	^{[3][8]}

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle **2-Bromo-4-tert-butylaniline** inside a certified chemical fume hood to prevent inhalation of vapors.[6] An eyewash station and safety shower must be readily accessible.[9]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
 - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[6]
 - Skin and Body Protection: Wear a laboratory coat. For larger quantities, consider impervious clothing.[8]
- Hygiene Measures: Wash hands thoroughly after handling.[6] Contaminated clothing should be removed and washed before reuse.[8]

Storage and Stability

- Storage Conditions: Store in a dry, cool, and well-ventilated area.[9] Keep containers tightly closed to prevent moisture ingress and oxidation.[6][8]
- Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[9]
- Hazardous Decomposition: Combustion may produce toxic fumes of carbon monoxide, nitrogen oxides, and hydrogen bromide.[6]

Conclusion

2-Bromo-4-tert-butylaniline is more than just a chemical intermediate; it is a strategic tool for molecular design and synthesis. Its well-defined physicochemical properties, predictable reactivity, and established synthetic protocols make it a reliable and powerful building block. For researchers in drug discovery and materials science, mastering the use of this compound opens avenues to novel structures and functional molecules. By adhering to the rigorous safety and handling protocols outlined herein, scientists can confidently and safely leverage the full synthetic potential of this versatile aniline derivative.

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